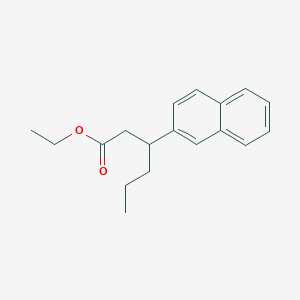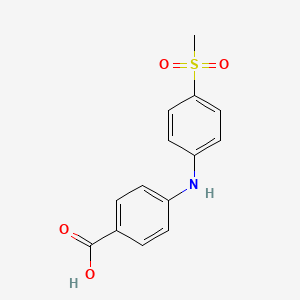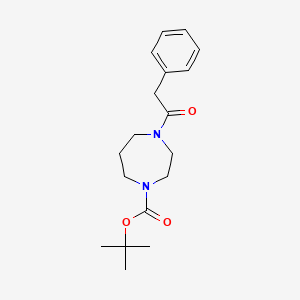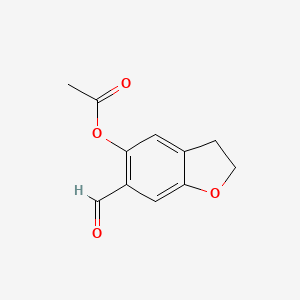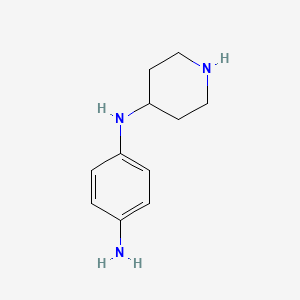
2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)acetic acid is a complex organic compound with a unique structure that includes a cyclohexyl group, a pyrrolidine ring, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the pyrrolidine derivative.
Acetic Acid Addition: The final step involves the addition of the acetic acid moiety, which can be achieved through a variety of methods, including esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)propionic acid
- 2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)butyric acid
- 2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)valeric acid
Uniqueness
2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile intermediate in the synthesis of various derivatives with tailored properties.
特性
分子式 |
C14H24N2O3 |
|---|---|
分子量 |
268.35 g/mol |
IUPAC名 |
2-[1-[cyclohexyl(methyl)carbamoyl]pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C14H24N2O3/c1-15(11-6-3-2-4-7-11)14(19)16-9-5-8-12(16)10-13(17)18/h11-12H,2-10H2,1H3,(H,17,18) |
InChIキー |
GKIGKNWUEGAQNX-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCCCC1)C(=O)N2CCCC2CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B13880251.png)
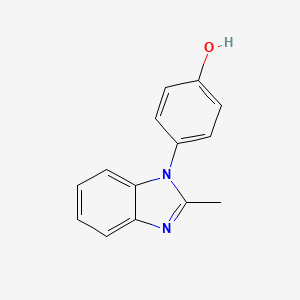
![5-Amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13880273.png)
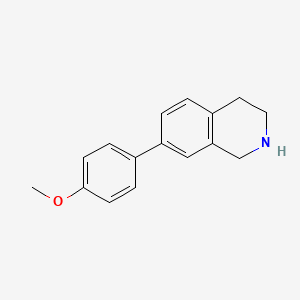

![5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13880286.png)


